4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 4-ethoxy-3-methyl-substituted aromatic ring linked via a sulfonamide group to a 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline moiety. Its structure combines a sulfonamide pharmacophore with a tetrahydroquinoline scaffold, a design often employed in medicinal chemistry to optimize target binding and pharmacokinetic properties. The ethoxy and methyl substituents on the benzene ring likely modulate electronic and steric effects, while the propylsulfonyl group on the tetrahydroquinoline may enhance solubility or influence conformational stability .
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-4-13-29(24,25)23-12-6-7-17-8-9-18(15-20(17)23)22-30(26,27)19-10-11-21(28-5-2)16(3)14-19/h8-11,14-15,22H,4-7,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOQRONVOGKBEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxy and methyl groups, and finally the attachment of the propylsulfonyl and benzenesulfonamide moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives in cancer treatment. For instance, compounds similar to 4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide have shown promising results against various cancer cell lines. Researchers found that these compounds can inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors, leading to apoptosis in cancer cells such as MDA-MB-231 .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects. A study demonstrated that certain benzenesulfonamide derivatives exhibit significant activity against bacterial strains by interfering with bacterial growth mechanisms through enzyme inhibition . This suggests a potential application in developing new antibiotics.
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes including α-glucosidase and acetylcholinesterase. These properties are particularly relevant in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The inhibition of α-glucosidase helps in controlling blood sugar levels post-meal by slowing carbohydrate absorption .
Case Study 1: Anticancer Evaluation
In a study published in RSC Advances, researchers synthesized a series of benzenesulfonamide derivatives and evaluated their anticancer properties. Among them, 4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide showed a notable IC50 value against CA IX, indicating its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Screening
Another research project focused on the synthesis of thiopyrimidine-benzenesulfonamide compounds which included derivatives of the target compound. These were tested for their minimum inhibitory concentration (MIC) against various pathogens, demonstrating effective antimicrobial activity that supports further development in clinical applications .
Mechanism of Action
The mechanism of action of 4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzenesulfonamide Core
a. 4-Ethoxy-3-fluoro Analog
A closely related compound, 4-ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide (RN: 1172437-53-4), differs by replacing the methyl group with a fluorine atom at position 3 .
- Lipophilicity : Fluorine substitution typically reduces LogP compared to methyl, improving aqueous solubility but possibly decreasing membrane permeability.
- Metabolic Stability: Fluorine is known to resist oxidative metabolism, which may extend half-life relative to the methyl-substituted analog.
b. Methoxy-Substituted Analog
The synthesis of (E)-N-(2-(4-methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) in highlights the role of methoxy groups in benzenesulfonamide derivatives .
- Steric vs. Electronic Contributions : Methoxy groups are bulkier than ethoxy or methyl, increasing steric hindrance but offering stronger electron-donating effects.
- Synthetic Accessibility : Methoxy groups are easier to introduce via nucleophilic substitution compared to ethoxy or methyl, which may require protective strategies.
Tetrahydroquinoline Modifications
Both the target compound and its fluoro analog retain the 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline moiety. This sulfone group:
- Conformational Rigidity: The sulfonyl group likely restricts rotational freedom, stabilizing the tetrahydroquinoline ring in a bioactive conformation.
- Solubility Impact: Sulfones enhance polarity, improving solubility in aqueous environments compared to non-sulfonylated analogs.
Physicochemical and Pharmacokinetic Properties (Inferred)
Research Implications
- Structure-Activity Relationships (SAR) : The methyl group in the target compound may optimize steric interactions in hydrophobic binding pockets, while the fluoro analog’s electronegativity could enhance target affinity in polar environments.
- Therapeutic Potential: Sulfonamide-tetrahydroquinoline hybrids are explored for kinase inhibition or antimicrobial activity; substituent tuning is critical for selectivity and potency.
Biological Activity
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C19H26N2O4S2
- Molecular Weight : 402.56 g/mol
Structural Features
The structural components include:
- Ethoxy and methyl groups attached to a benzene ring.
- A sulfonamide moiety which is known for its biological activity.
- A tetrahydroquinoline structure that may contribute to its pharmacological properties.
The compound exhibits a range of biological activities primarily attributed to its ability to modulate various biochemical pathways. It is suggested that the sulfonamide group plays a crucial role in inhibiting specific enzymes, particularly those involved in inflammatory responses.
Antiinflammatory Properties
Research indicates that 4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide demonstrates significant anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential utility in treating inflammatory diseases such as rheumatoid arthritis and psoriasis.
Case Studies and Research Findings
-
In Vitro Studies :
- In a study conducted by McCann et al., the compound was shown to suppress the activity of phosphodiesterase 4 (PDE4), leading to reduced inflammation in synovial cells derived from rheumatoid arthritis patients .
- Another study highlighted its ability to decrease the proliferation of fibroblast-like synoviocytes, which are implicated in joint inflammation .
- In Vivo Studies :
Cytotoxicity and Safety Profile
While evaluating the safety profile, preliminary cytotoxicity tests suggest that the compound exhibits low toxicity towards normal human cells at therapeutic concentrations. Further studies are required to fully elucidate its safety profile.
Summary of Biological Activities
Synthesis Pathways
The synthesis of this compound involves several steps, often starting from common sulfonamide precursors. The following table outlines a simplified synthesis pathway:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Sulfonation of benzene derivative | Sulfonamide intermediate |
| 2 | Alkylation with propylsulfonyl derivative | Intermediate product |
| 3 | Cyclization with tetrahydroquinoline | Final product |
Q & A
Q. What are the key structural features of this compound that influence its reactivity and biological activity?
The compound contains three critical moieties:
- A benzenesulfonamide core (-SO₂NH-) with ethoxy and methyl substituents, which may enhance solubility and binding affinity.
- A tetrahydroquinoline scaffold fused with a propylsulfonyl group, contributing to stereoelectronic effects and enzyme inhibition potential.
- Sulfonamide and sulfonyl groups , which are known to interact with biological targets like enzymes (e.g., dihydropteroate synthase in bacteria) . Methodological Insight: Prioritize X-ray crystallography or molecular docking to map interactions between these groups and target proteins.
Q. How is this compound typically synthesized, and what are common optimization challenges?
Synthesis involves multi-step routes:
- Step 1 : Povarov reaction to construct the tetrahydroquinoline core .
- Step 2 : Sulfonylation of the tetrahydroquinoline amine using benzenesulfonyl chloride derivatives .
- Step 3 : Alkylation or functionalization of the ethoxy/methyl groups . Optimization Challenges: Low yields in sulfonylation due to steric hindrance. Use polar aprotic solvents (e.g., DMF) and slow reagent addition to mitigate side reactions .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR (¹H/¹³C) : Assign peaks for ethoxy (-OCH₂CH₃, δ ~1.3–1.5 ppm), methyl (-CH₃, δ ~2.1–2.3 ppm), and sulfonamide protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~450–460 g/mol) and fragmentation patterns .
- IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Systematic Substitution : Replace the ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) to test hydrophobic interactions .
- Stereochemical Modifications : Synthesize enantiomers to assess chiral center effects on target binding (e.g., via asymmetric catalysis) .
- Biological Assays : Compare IC₅₀ values against related sulfonamides (e.g., 4-chloro or 4-fluoro analogs) using enzyme inhibition assays .
Q. How to resolve contradictions in biological activity data across studies?
- Orthogonal Assays : Validate enzyme inhibition results with cellular assays (e.g., bacterial growth inhibition for antimicrobial claims) .
- Structural Analysis : Use cryo-EM or co-crystallization to confirm binding modes if conflicting data arise (e.g., off-target effects) .
- Batch Reproducibility : Verify compound purity (>95% via HPLC) and stereochemical consistency (chiral HPLC) .
Q. What computational methods predict metabolic stability or toxicity?
- In Silico Tools : Use SwissADME or ADMETLab to estimate solubility (LogP ~2.5–3.5), cytochrome P450 interactions, and hERG channel liabilities .
- Metabolite Prediction : Employ GLORY or similar platforms to identify likely oxidation sites (e.g., sulfonyl or ethoxy groups) .
Q. How to design enantioselective synthesis routes for chiral centers in the tetrahydroquinoline moiety?
- Catalytic Asymmetric Hydrogenation : Use chiral ligands (e.g., BINAP-Ru complexes) to reduce imine intermediates .
- Kinetic Resolution : Employ lipases or transition-metal catalysts to separate enantiomers during sulfonylation .
Critical Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
